molecular formula C15H18O3 B14303062 1-Oxo-1-phenylhept-4-en-2-yl acetate CAS No. 111948-18-6

1-Oxo-1-phenylhept-4-en-2-yl acetate

Cat. No.: B14303062
CAS No.: 111948-18-6
M. Wt: 246.30 g/mol
InChI Key: BGOPPUAXZDIFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1-phenylhept-4-en-2-yl acetate is an organic compound with the molecular formula C15H18O3 It is an ester derivative, characterized by the presence of an acetate group attached to a phenyl-substituted heptenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-phenylhept-4-en-2-yl acetate typically involves the esterification of 1-Oxo-1-phenylhept-4-en-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-phenylhept-4-en-2-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Hydrolysis: Produces 1-Oxo-1-phenylhept-4-en-2-ol and acetic acid.

    Reduction: Produces 1-Oxo-1-phenylhept-4-en-2-ol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Oxo-1-phenylhept-4-en-2-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylhept-4-en-2-yl acetate involves its interaction with various molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Oxo-1-phenylhept-4-en-2-ol: The alcohol counterpart of the ester.

    1-Oxo-1-phenylhept-4-en-2-yl chloride: The chloride derivative.

    1-Oxo-1-phenylhept-4-en-2-yl methyl ether: The methyl ether derivative.

Uniqueness

1-Oxo-1-phenylhept-4-en-2-yl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

CAS No.

111948-18-6

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(1-oxo-1-phenylhept-4-en-2-yl) acetate

InChI

InChI=1S/C15H18O3/c1-3-4-6-11-14(18-12(2)16)15(17)13-9-7-5-8-10-13/h4-10,14H,3,11H2,1-2H3

InChI Key

BGOPPUAXZDIFFA-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(C(=O)C1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.